Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate
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Overview
Description
It is commonly used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate typically involves the reaction of tetraethyl penta-1,4-diene-1,1,5,5-tetracarboxylate with dimethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biochemistry: Studied for its potential use in enzyme inhibition and protein modification.
Material Science: Investigated for its role in the development of new materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate involves the formation of reactive intermediates that can react with other molecules. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. The compound also induces oxidative stress in cells, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate: Similar structure but with methyl groups instead of ethyl groups.
Tetraethyl 3-(aminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
Tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate is unique due to its high reactivity and ability to form stable intermediates, making it a valuable tool in organic synthesis and catalysis.
Properties
IUPAC Name |
tetraethyl 3-(dimethylaminomethylidene)penta-1,4-diene-1,1,5,5-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO8/c1-7-26-17(22)15(18(23)27-8-2)11-14(13-21(5)6)12-16(19(24)28-9-3)20(25)29-10-4/h11-13H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWMWGJZSLSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CN(C)C)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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